

# 2-Chloro-3,6,7-trimethylquinoline molecular structure

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## Compound of Interest

Compound Name: 2-Chloro-3,6,7-trimethylquinoline

CAS No.: 948290-47-9

Cat. No.: B1369028

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## Technical Profile: 2-Chloro-3,6,7-trimethylquinoline

Molecular Architecture, Synthesis, and Reactivity Guide

### Executive Summary

**2-Chloro-3,6,7-trimethylquinoline** (CAS: 948290-47-9) is a trisubstituted quinoline derivative characterized by a highly reactive chlorine atom at the C2 position and a lipophilic trimethyl substitution pattern at C3, C6, and C7.<sup>[1][2][3]</sup> As a member of the 2-chloroquinoline family, it serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of bioactive heterocycles via Nucleophilic Aromatic Substitution (

) and palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, robust synthetic pathways, and downstream reactivity profiles for researchers in drug discovery and organic synthesis.

# Molecular Architecture & Properties

## Structural Analysis

The molecule consists of a fused benzene and pyridine ring (quinoline core). The substitution pattern imparts specific electronic and steric properties:

- **C2-Chloro Group:** The chlorine atom is activated by the electron-deficient nature of the pyridine ring (specifically the C=N bond), making it a prime site for nucleophilic attack.
- **C3-Methyl Group:** Provides steric bulk adjacent to the reactive center, potentially influencing the rate of substitution reactions compared to unhindered analogs. It also blocks metabolic oxidation at the typically labile C3 position.
- **C6, C7-Dimethyl Groups:** These electron-donating alkyl groups increase the electron density of the benzenoid ring. This slight increase in electron density can modulate the electrophilicity of the C2 center via resonance, fine-tuning the reactivity profile.

## Physicochemical Properties (Predicted)

| Property         | Value (Approx.)    | Significance                             |
|------------------|--------------------|--|
| Formula          |                    | Core composition                         |
| Molecular Weight | 205.68 g/mol       | Fragment-based drug design compliant     |
| LogP             | ~3.8 - 4.2         | High lipophilicity due to trimethylation |
| TPSA             | ~12.9              | Good membrane permeability               |
| Physical State   | Solid              | Likely crystalline powder                |
| Melting Point    | >100°C (Predicted) | Stable solid for handling                |

## Synthetic Pathways

The most robust route to **2-chloro-3,6,7-trimethylquinoline** involves the construction of the quinoline core via the Knorr Quinoline Synthesis, followed by chlorodehydroxylation. This

approach allows for precise regiocontrol of the methyl substituents.

## Retrosynthetic Analysis

- Target: **2-Chloro-3,6,7-trimethylquinoline**[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Precursor: 3,6,7-Trimethylquinolin-2(1H)-one
- Starting Materials: 3,4-Dimethylaniline + Ethyl 2-methylacetoacetate

## Detailed Experimental Protocol

### Step 1: Cyclization to 3,6,7-Trimethylquinolin-2(1H)-one

This step utilizes the condensation of an aniline with a

-keto ester, followed by acid-mediated cyclization.

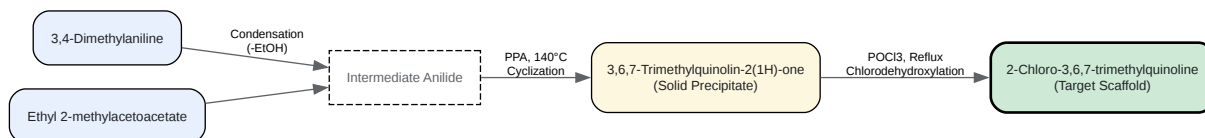
- Reagents: 3,4-Dimethylaniline (1.0 equiv), Ethyl 2-methylacetoacetate (1.1 equiv), Polyphosphoric Acid (PPA).
- Procedure:
  - Mix 3,4-dimethylaniline and ethyl 2-methylacetoacetate in a round-bottom flask.
  - Heat the mixture to 110°C to effect the formation of the intermediate anilide (ethanol byproduct is distilled off).
  - Add Polyphosphoric Acid (PPA) to the residue.
  - Heat the mixture to 140–160°C for 2–4 hours. The PPA acts as both solvent and Lewis acid catalyst for the intramolecular electrophilic aromatic substitution (ring closure).
  - Quench: Cool to ~80°C and pour onto crushed ice/water with vigorous stirring.
  - Isolation: Neutralize with aqueous NaOH or  
• The precipitate (quinolinone) is filtered, washed with water, and dried. Recrystallize from ethanol if necessary.

## Step 2: Chlorination (Chlorodehydroxylation)

Conversion of the lactam (2-quinolone) to the 2-chloroquinoline using Vilsmeier-type activation.

- Reagents: 3,6,7-Trimethylquinolin-2(1H)-one (1.0 equiv), Phosphorus Oxychloride ( , excess), catalytic N,N-Dimethylaniline (optional).
- Procedure:
  - Place the dry quinolinone in a flask equipped with a reflux condenser and drying tube.
  - Add (3–5 equivalents) carefully.
  - Reflux the mixture (bath temp ~110°C) for 1–3 hours. Monitor by TLC (disappearance of polar starting material).[7]
  - Work-up (Critical Safety): Cool the mixture. Remove excess under reduced pressure (rotary evaporator with trap).
  - Pour the oily residue slowly onto crushed ice/ammonia water mixture to hydrolyze remaining phosphoryl chlorides. Caution: Exothermic reaction.
  - Extract with Dichloromethane (DCM) or Ethyl Acetate.
  - Wash organic layer with brine, dry over , and concentrate.
  - Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure **2-chloro-3,6,7-trimethylquinoline**.

## Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis of **2-Chloro-3,6,7-trimethylquinoline** via the Knorr method.

## Reactivity Profile & Applications

The 2-chloro substituent serves as a versatile "handle" for diversifying the scaffold. The reactivity is dominated by the electron-deficient nature of the C2 position.

### Nucleophilic Aromatic Substitution ( )

The most common transformation. The nitrogen atom of the quinoline ring renders the C2 position electrophilic.

- Amination: Reaction with primary/secondary amines (in EtOH or neat, heat) yields 2-aminoquinolines.
- Etherification: Reaction with alkoxides (NaOMe/MeOH) yields 2-alkoxyquinolines.
- Hydrazinolysis: Reaction with hydrazine hydrate yields 2-hydrazinoquinolines, precursors to tricyclic systems (e.g., triazoloquinolines).

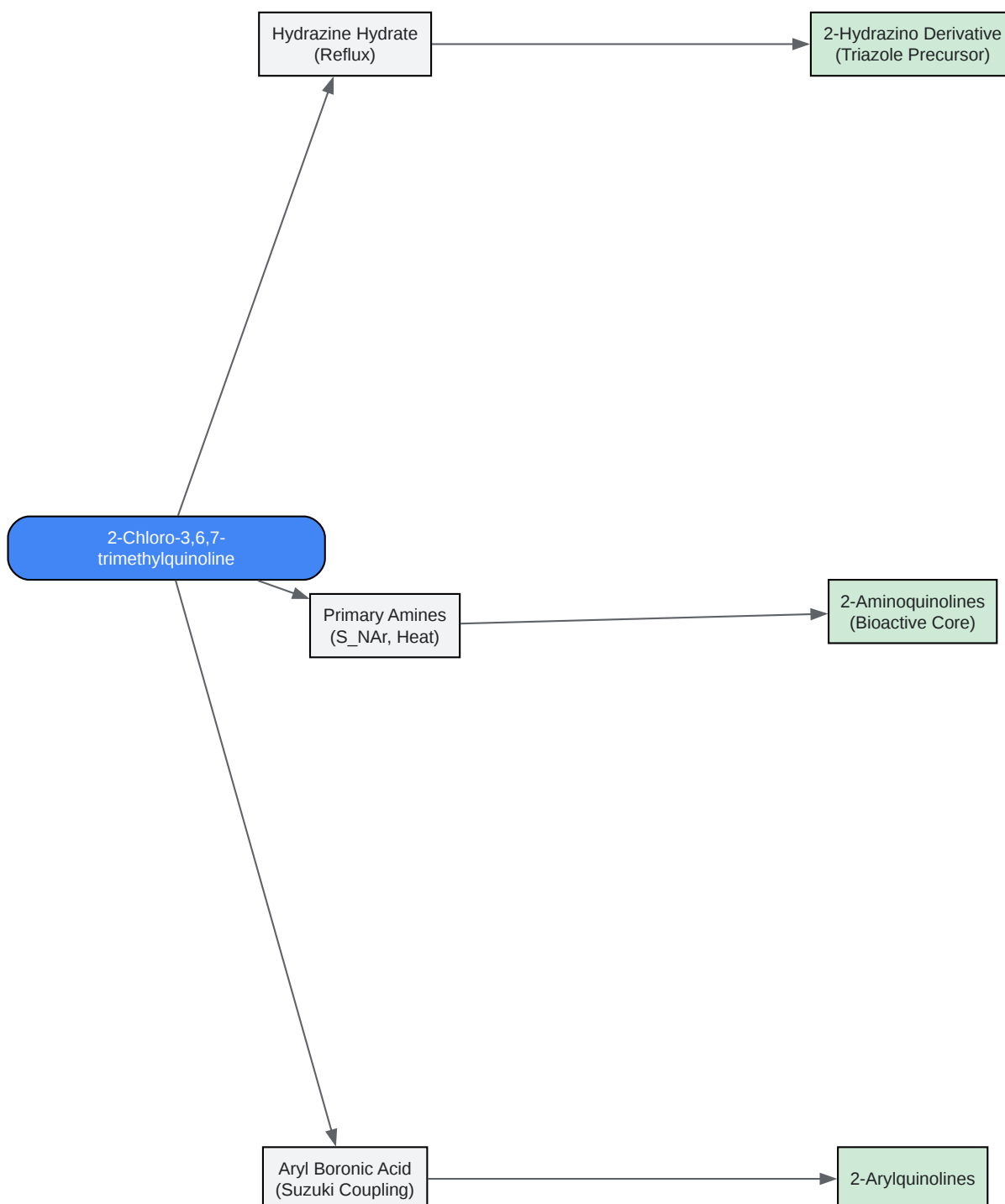
### Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C-Cl bond is an excellent partner.

- Suzuki-Miyaura: Coupling with aryl boronic acids ( , , Dioxane/Water) introduces aryl groups at C2.

- Buchwald-Hartwig: Advanced amination for sterically hindered amines.

## Reactivity Logic Diagram



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Figure 2: Divergent synthesis pathways from the 2-chloro core.

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